molecular formula C20H23FN2O3S B2383641 N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 954635-46-2

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2383641
CAS No.: 954635-46-2
M. Wt: 390.47
InChI Key: JDSDKZCSYRTUPW-UHFFFAOYSA-N
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Description

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 5-oxopyrrolidine (or 2-pyrrolidinone) core, a privileged scaffold widely recognized for its diverse biological potential and prevalence in numerous approved pharmaceuticals and natural products . This structure is synthetically versatile, allowing for further derivatization to explore structure-activity relationships. The 5-oxopyrrolidine scaffold is a biologically active structure found in compounds with a broad spectrum of reported activities, including antimicrobial and anticancer properties . Recent scientific literature highlights that novel 5-oxopyrrolidine derivatives have demonstrated promising in vitro anticancer activity against cell lines such as A549 (lung carcinoma) and potent, selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid- and tedizolid-resistant pathogens . The incorporation of a benzenesulfonamide group is a common strategy in medicinal chemistry, as this moiety can contribute to target binding and is found in various bioactive molecules. For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a therapeutic agent.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-14-3-8-19(15(2)9-14)27(25,26)22-11-17-10-20(24)23(13-17)12-16-4-6-18(21)7-5-16/h3-9,17,22H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSDKZCSYRTUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Introduction of the Fluorobenzyl Group:

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction with 2,4-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, such as fluorinated benzyl groups, sulfonamide/carboxamide linkages, or heterocyclic cores:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Pyrrolidinone 4-Fluorobenzyl (N1), 2,4-dimethylbenzenesulfonamide (C3) ~406.4 (calculated) Not reported Unique pyrrolidinone core; dual fluorinated and sulfonamide groups
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidin 5-Fluorochromenone, 3-fluorophenyl, N-methylbenzenesulfonamide 589.1 (M+1) 175–178 Chromenone and pyrazolo-pyrimidin core; higher molecular weight
FUB-144 Indole 4-Fluorobenzyl (N1), tetramethylcyclopropylmethanone (C3) Not reported Not reported Indole core; cyclopropane-linked ketone
FUB-AMB Indazole 4-Fluorobenzyl (N1), methyl valinate carbamate Not reported Not reported Indazole core; amino acid ester linkage
1-[(4-Fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide Indazole 4-Fluorobenzyl (N1), adamantyl carboxamide Not reported Not reported Adamantane substituent; carboxamide linkage

Functional Implications of Structural Variations

Core Heterocycle: The target compound’s pyrrolidinone core is distinct from the indole, indazole, or pyrazolo-pyrimidin systems seen in analogues.

Fluorinated Substituents :

  • The 4-fluorobenzyl group is a common feature in all listed compounds, suggesting its role in enhancing lipophilicity and resistance to oxidative metabolism. However, its positioning (e.g., N1 in the target compound vs. C2 in FUB-144) alters electronic and steric profiles .

Sulfonamide vs. Carboxamide Linkages :

  • The target compound’s 2,4-dimethylbenzenesulfonamide group differs from carboxamide-linked analogues (e.g., FUB-AMB, adamantyl-indazole carboxamide). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides (pKa ~15), which may influence target engagement .

The 2,4-dimethyl groups on the benzenesulfonamide may reduce solubility relative to polar substituents like amino or hydroxyl groups .

Research Findings and Limitations

  • Biological Activity: No direct data on the target compound’s activity is available.
  • Data Gaps : Melting points, solubility, and binding affinities for the target compound are unreported. Comparisons rely on structural extrapolation rather than experimental data.

Biological Activity

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a pyrrolidinone ring , a fluorobenzyl group , and a sulfonamide moiety . The molecular formula is C18H22FN3O2SC_{18}H_{22}FN_{3}O_{2}S, with a molecular weight of approximately 346.4 g/mol. Its structure can be summarized as follows:

Property Details
Molecular FormulaC18H22FN3O2SC_{18}H_{22}FN_{3}O_{2}S
Molecular Weight346.4 g/mol
Functional GroupsPyrrolidinone, Fluorobenzyl, Sulfonamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in the synthesis of folic acid, specifically targeting dihydropteroate synthase. This inhibition disrupts bacterial DNA synthesis, making it a potential candidate for antimicrobial applications.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antiproliferative Effects : Similar compounds have shown antiproliferative activity against cancer cell lines. For instance, fluorinated derivatives have been reported to induce cell death in sensitive cancer cells through mechanisms involving metabolic activation and binding to macromolecules .
  • Anti-inflammatory Properties : The structural features of this compound may confer anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study focusing on fluorinated benzothiazoles demonstrated that structural modifications could enhance antiproliferative activity against cancer cells. The findings suggest that compounds with similar structures to this compound may exhibit comparable effects .

Case Study 2: Enzyme Interaction

Research on sulfonamides has highlighted their role in inhibiting dihydropteroate synthase, effectively blocking folic acid synthesis in bacteria. This mechanism is crucial for the development of new antimicrobial agents.

Q & A

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (sulfonylation)Minimizes side reactions
SolventDCM or THFEnhances solubility of intermediates
CatalystPd(PPh₃)₄ (for coupling)Improves benzylation efficiency

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Post-synthesis characterization requires:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms regiochemistry (e.g., methyl groups at C2/C4 of benzene, fluorobenzyl integration) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidinone ring .
  • HRMS : Validates molecular formula (C₂₀H₂₃FN₂O₃S, exact mass 390.47) .
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. Comparison with Analogues :

Compound ModificationBiological ImpactReference
2,5-Dimethyl (vs. 2,4-dimethyl)Reduced target binding affinity (ΔIC₅₀ = 1.2 μM → 3.8 μM)
Replacement with trifluoromethylIncreased cytotoxicity (HT-29 cancer cells) but lower selectivity

Advanced: How can computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models sulfonamide binding to enzymes (e.g., carbonic anhydrase IX). The sulfonamide group coordinates Zn²⁺ in active sites .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes; 2,4-dimethyl groups reduce conformational flexibility, enhancing binding .

Q. Key Findings :

  • Hydrogen Bonding : Sulfonamide oxygen forms H-bonds with Thr199 (CA IX) .
  • π-π Stacking : 4-Fluorobenzyl interacts with Phe131 (hypothetical target) .

Data Contradiction: Why do reported yields vary for the sulfonamide coupling step?

Methodological Answer:
Discrepancies arise from:

  • Solvent Polarity : Higher yields in DCM (dielectric constant ~8.9) vs. THF (~7.5) due to better sulfonyl chloride solubility .
  • Base Selection : Triethylamine (TEA) vs. DMAP: TEA gives 65–70% yield, while DMAP improves to 85% but requires stoichiometric control .

Q. Resolution Strategy :

ConditionOptimal ChoiceRationale
BaseDMAP (10 mol%)Accelerates sulfonylation via nucleophilic catalysis
Reaction Time12–16 hrsPrevents over-reaction and byproduct formation

Advanced: What in vitro assays are used to evaluate its anti-inflammatory potential?

Methodological Answer:

  • COX-2 Inhibition : ELISA-based assays measure prostaglandin E₂ (PGE₂) suppression in LPS-induced macrophages. IC₅₀ values are compared to celecoxib .
  • NF-κB Luciferase Reporter Assay : Quantifies suppression of inflammatory signaling in HEK293T cells transfected with NF-κB reporters .

Q. Data Interpretation :

  • Dose-Response Curves : EC₅₀ values <10 μM suggest high potency.
  • Selectivity Index : COX-2/COX-1 ratio >50 indicates reduced GI toxicity .

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